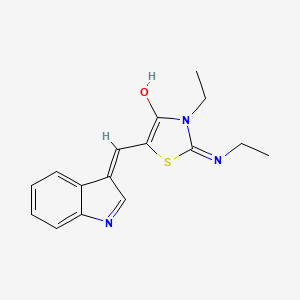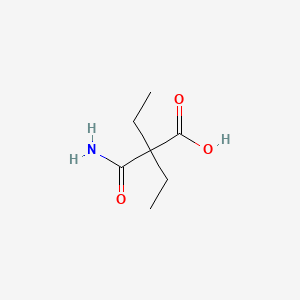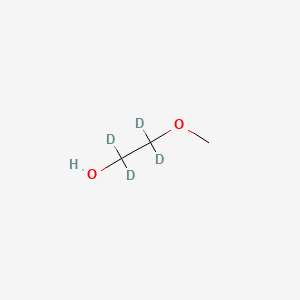
Benzeneethanol, alpha,alpha-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,alpha-Diethylphenethyl alcohol: is an organic compound with the molecular formula C12H18O. It is also known by other names such as 3-benzylpentan-3-ol and benzeneethanol, alpha,alpha-diethyl . This compound is characterized by its hydroxyl group (-OH) attached to a carbon atom that is bonded to two ethyl groups and a phenyl group, making it a tertiary alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing alpha,alpha-Diethylphenethyl alcohol involves the Grignard reaction. This process typically starts with the reaction of phenylmagnesium bromide with diethyl ketone, followed by hydrolysis to yield the desired alcohol.
Reduction of Ketones: Another method involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of alpha,alpha-Diethylphenethyl alcohol often employs catalytic hydrogenation of the corresponding ketone. This method is favored for its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Alpha,alpha-Diethylphenethyl alcohol can undergo oxidation reactions to form the corresponding ketone. Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Dehydration: In the presence of strong acids like sulfuric acid (H2SO4), this alcohol can undergo dehydration to form alkenes.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Dehydration: Sulfuric acid, high temperatures.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Corresponding ketone.
Dehydration: Alkenes.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
Alpha,alpha-Diethylphenethyl alcohol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism by which alpha,alpha-Diethylphenethyl alcohol exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing pathways related to inflammation and microbial activity . The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through modulation of enzyme activity and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Phenethyl alcohol: Similar structure but lacks the two ethyl groups.
Benzyl alcohol: Contains a benzyl group but lacks the ethyl groups.
Tert-butyl alcohol: A tertiary alcohol with a different alkyl group arrangement.
Uniqueness: Alpha,alpha-Diethylphenethyl alcohol is unique due to its specific arrangement of ethyl groups and a phenyl group attached to the hydroxyl-bearing carbon. This structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and in the fragrance industry.
Eigenschaften
CAS-Nummer |
34577-40-7 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
3-benzylpentan-3-ol |
InChI |
InChI=1S/C12H18O/c1-3-12(13,4-2)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
VXSLZYONEMVQRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B13822954.png)
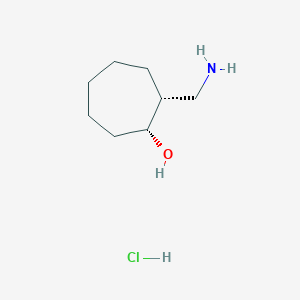
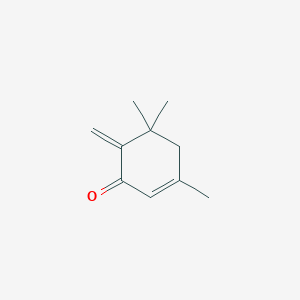
![3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol](/img/structure/B13822961.png)
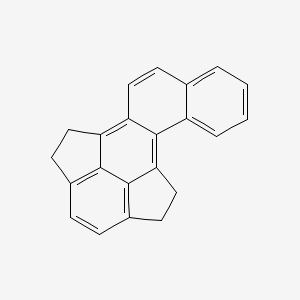
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B13822973.png)

![4-chloro-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B13822980.png)
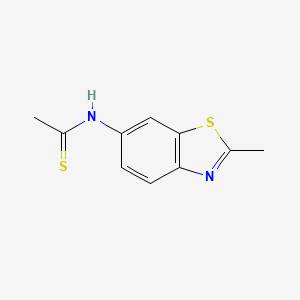
![(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13822993.png)
